molecular formula C19H22N2O B2868502 3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 637323-58-1

3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol

Cat. No. B2868502
CAS RN: 637323-58-1
M. Wt: 294.398
InChI Key: OSNBLBBQBXRVCT-UHFFFAOYSA-N
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Description

The compound “3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol” is a type of organic compound . It has a molecular weight of 266.34 . The IUPAC name for this compound is 3-(1-benzyl-1H-benzimidazol-2-yl)-1-propanol . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight of this compound is 266.34 .

Scientific Research Applications

DNA Interaction and Cytotoxicity

  • Benzimidazole derivatives, similar in structure to the compound , have been studied for their ability to bind DNA and cause cellular DNA lesions. They have shown substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines (Paul et al., 2015).

Synthesis and Structural Diversity

  • Studies have explored the use of related compounds as starting materials in various chemical reactions to create a diverse library of compounds. This includes reactions with different types of alkylation and ring closure reactions (Roman, 2013).

Catalytic Applications

  • Certain benzimidazole compounds have been used in catalytic applications, such as in transfer hydrogenation processes. These applications show potential in the efficient conversion of various ketones (Aydemir et al., 2014).

Anticancer and Antifungal Activities

  • Novel derivatives of benzimidazole have been synthesized and evaluated for their anticancer and antifungal activities. Some compounds showed potential as anti-Candida albicans and anticancer agents (Borowiecki et al., 2018).

Medicinal Chemistry Applications

  • Benzimidazole and its derivatives have been studied extensively in medicinal chemistry due to their presence in several antihelminthic, antacid, and antibacterial drugs. They also show potential in interacting with DNA and affecting DNA-associated processes (Bhattacharya & Chaudhuri, 2008).

Computational Studies and Nonlinear Optical Properties

  • Computational studies have been conducted on benzimidazole-tethered oxazepine hybrids, exploring their electronic structures and potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).

Design of Specific Inhibitors for Cancer Treatment

  • Specific inhibitors based on benzimidazole derivatives have been synthesized for targeting certain cancer antigens, demonstrating potential as anti-prostate cancer drugs (Nakao et al., 2014).

Coordination with Metal Ions

  • The coordination properties of benzimidazole ligands with metal ions like Zn(II), Cd(II), Hg(II), and Ag(I) have been investigated, revealing their potential in creating complex structures for various applications (Matthews et al., 1998).

properties

IUPAC Name

3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-9-10-15(2)16(12-14)13-21-18-7-4-3-6-17(18)20-19(21)8-5-11-22/h3-4,6-7,9-10,12,22H,5,8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNBLBBQBXRVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

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